molecular formula C15H15N3O2 B267642 N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide

N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide

Cat. No. B267642
M. Wt: 269.3 g/mol
InChI Key: FGAYZFTYZZJIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide, also known as AMN082, is a selective metabotropic glutamate receptor 7 (mGluR7) agonist. It was first synthesized in 2003 by scientists at Eli Lilly and Company, and since then, it has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide selectively activates mGluR7, a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of mGluR7 has been shown to modulate the release of various neurotransmitters such as glutamate, GABA, and dopamine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to improve cognitive function in animal models of cognitive impairment. Additionally, N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide in lab experiments is its selectivity for mGluR7, which allows for more precise modulation of neurotransmitter release. However, a limitation of using N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide is its limited solubility in aqueous solutions, which can make it difficult to administer in some experimental paradigms.

Future Directions

1. Investigating the potential therapeutic applications of N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide in other neurological disorders such as epilepsy and addiction.
2. Developing more potent and selective mGluR7 agonists for use in experimental and clinical settings.
3. Studying the long-term effects of N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide on neurotransmitter release and synaptic plasticity.
4. Investigating the potential interactions between N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide and other neurotransmitter systems.
5. Exploring the potential use of N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide in combination with other drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide involves the reaction of isonicotinic acid with N-(4-aminophenyl)acetamide in the presence of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain pure N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide has been studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and schizophrenia. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

Product Name

N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide

Molecular Formula

C15H15N3O2

Molecular Weight

269.3 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C15H15N3O2/c1-11(19)18(2)14-5-3-13(4-6-14)17-15(20)12-7-9-16-10-8-12/h3-10H,1-2H3,(H,17,20)

InChI Key

FGAYZFTYZZJIOK-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.